Adenosine triphosphate uridine monophosphate
Description
Properties
CAS No. |
61070-25-5 |
|---|---|
Molecular Formula |
C19H29N7O22P4 |
Molecular Weight |
831.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.C9H13N2O9P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,10-;4-,6-,7-,8-/m11/s1 |
InChI Key |
UNYRXUHVPHCQHZ-ZLOOHWKQSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Preparation Methods
Preparation of High Permeability Yeast
- Yeast Type: Commonly used yeast strains include Saccharomyces cerevisiae (brewing yeast, bread yeast, distillery yeast).
- Permeabilization Process: Wet yeast with approximately 50% water content is subjected to low-temperature treatment at around -40°C for about 72 to 96 hours. This process increases cell permeability without destroying cell walls or membranes, preserving enzymatic activity inside the cells.
- Advantages: This method maintains cell integrity, reduces loss of macromolecules, and simplifies downstream processing such as centrifugation and separation, making it suitable for large-scale production.
Bioconversion Reaction Conditions
- Reaction Mixture: Contains glucose, phosphate buffer saline (pH 7.5), magnesium sulfate (10 mmol/L), and nucleotide precursors such as uridylic acid (UMP) or adenosine.
- Yeast Consumption: Typically 3% to 60% (weight of wet yeast/weight of reaction solution), with optimal ranges around 10%-30%, often 15%.
- Temperature: Approximately 30°C.
- Reaction Time: Between 1 to 10 hours, commonly 2 hours for optimal yield.
- Outcome: Conversion of uridylic acid to uridine triphosphate (UTP) or adenosine to adenosine triphosphate (ATP) with high efficiency.
Performance Data
| Freezing Time (h) | ATP Concentration (mmol/L) |
|---|---|
| 12 | 10.6 |
| 24 | 19.3 |
| 48 | 22.7 |
| 72 | 26.1 |
| 96 | 28.4 |
| 120 | 27.5 |
| 240 | 27.4 |
| 480 | 27.1 |
Table 1: Effect of yeast freezing time on ATP synthesis efficiency (data adapted from CN103540537A)
- Maximum ATP yield is observed after approximately 96 hours of freezing treatment.
- Similar conditions apply for UTP synthesis with transformation efficiencies reaching over 90%.
Reaction Example for UTP Synthesis
- Yeast treated at -40°C for 96 hours.
- Reaction mixture: 50 mmol/L uridylic acid, 150 mmol/L glucose, 10 mmol/L MgSO4, 250 mmol/L phosphate buffer (pH 7.5).
- Yeast addition: 15% (wet weight).
- Reaction at 30°C for 2 hours.
- Result: UTP concentration of 46.1 mmol/L with 92.2% transformation efficiency, compared to 0.22 mmol/L (0.44%) without permeabilized yeast.
Reaction Example for ATP Synthesis
- Similar yeast preparation and reaction conditions.
- Adenosine concentration: 30 mmol/L.
- Yeast consumption: 15%.
- Reaction time: 2 hours.
- High yield of ATP achieved.
Enzymatic and Chemical Synthesis Methods
While the yeast bioconversion method is industrially favored, enzymatic synthesis using purified enzymes such as kinases (adenylate kinase, nucleoside diphosphate kinase) is also employed in research and small-scale production.
- Enzymatic Phosphorylation: Sequential phosphorylation of nucleoside monophosphates to diphosphates and triphosphates using ATP as phosphate donor.
- Coupling Reactions: Formation of nucleotide conjugates like adenosine triphosphate uridine monophosphate may involve enzymatic ligation or chemical coupling of ATP and UMP moieties.
- Chemical Synthesis: Involves phosphorylation of nucleosides using chemical reagents, but is less common due to complexity, low yield, and cost.
Summary Table of Preparation Parameters
| Parameter | Yeast Bioconversion Method | Enzymatic Synthesis | Chemical Synthesis |
|---|---|---|---|
| Starting Material | Wet yeast, uridylic acid, adenosine | Purified enzymes, nucleoside monophosphates | Nucleosides, chemical phosphorylating agents |
| Yeast Treatment | -40°C, 72-96 h for permeabilization | Not applicable | Not applicable |
| Reaction Temperature | ~30°C | 25-37°C (enzyme dependent) | Variable, often harsh conditions |
| Reaction Time | 1-10 hours (commonly 2 h) | Minutes to hours | Hours to days |
| Yield | High (up to 92% transformation efficiency) | Moderate to high | Variable, often lower |
| Scalability | High, suitable for industrial production | Moderate, enzyme cost limits scale | Low, due to complexity and cost |
| Purification Complexity | Moderate, facilitated by intact yeast cells | High, requires enzyme purification | High, chemical byproducts present |
Research Findings and Industrial Implications
- The permeabilized yeast method significantly improves nucleotide triphosphate synthesis efficiency by enhancing substrate permeability while preserving enzymatic activity inside cells.
- This method reduces the need for expensive cofactors and complex immobilization techniques.
- The process is environmentally friendly and cost-effective, suitable for large-scale production of nucleotide triphosphates and their derivatives.
- The high transformation efficiency and simplified downstream processing make this approach preferable for preparing compounds like this compound.
Chemical Reactions Analysis
Types of Reactions: Adenosine triphosphate uridine monophosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. These reactions are essential for its role in energy transfer and nucleic acid synthesis.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include phosphate donors such as adenosine triphosphate, magnesium ions, and buffer solutions. The reactions typically occur under mild conditions, such as physiological pH and temperature .
Major Products Formed: The major products formed from the reactions of this compound include nucleoside diphosphates and monophosphates. These products are crucial intermediates in various metabolic pathways .
Scientific Research Applications
Role in Membrane Phosphatide Synthesis
Research indicates that uridine-5'-monophosphate (UMP) enhances the synthesis of membrane phosphatides in the brain, which are crucial for neuronal health and function. A study involving adult gerbils demonstrated that oral administration of UMP significantly increased levels of cytidine diphosphate-choline (CDP-choline) and other phosphatides in the brain, suggesting its potential as a dietary supplement for enhancing cognitive functions .
Effects on Acetylcholine Levels
In aged rats, dietary supplementation with UMP has been shown to elevate acetylcholine levels in the striatum, which is essential for memory and learning processes. The study revealed that UMP supplementation led to a significant increase in both baseline acetylcholine levels and those stimulated by atropine, indicating its role in cholinergic neurotransmission enhancement .
Influence on Dopamine Release
Another investigation found that UMP supplementation increased potassium-evoked dopamine release and promoted neurite outgrowth in aged rats. This suggests that UMP may play a role in neuroprotection and regeneration, potentially benefiting conditions such as Parkinson's disease .
Protective Effects Against Myocardial Ischemia
ATP-UMP has demonstrated protective effects during myocardial ischemia. In studies involving isolated rat hearts subjected to ischemic conditions, UMP administration resulted in improved contractility and coronary flow, alongside reduced arrhythmias. These findings indicate its potential use in cardioprotective therapies .
Antiarrhythmic Properties
Research has shown that UMP exhibits antiarrhythmic effects during acute myocardial ischemia by stabilizing energy metabolism within cardiac tissues. This effect was linked to a reduction in lactate accumulation and restoration of glycogen stores, highlighting its therapeutic potential in managing cardiac conditions .
Modulation of Immune Responses
Emerging studies suggest that UMP can modulate immune responses, particularly in newborn calves. Dietary UMP supplementation led to enhanced immune function, indicating its potential as an immunomodulatory agent in veterinary medicine .
Purification Techniques for UMP
Innovative methodologies have been developed for the purification of UMP from enzymatic hydrolysates of RNA using adsorption technology with hyper-cross-linked resins. This environmentally friendly approach enhances the recovery efficiency of UMP while minimizing costs associated with traditional ion exchange methods .
Summary of Findings
The applications of adenosine triphosphate uridine monophosphate span various fields, showcasing its significance in enhancing cognitive functions, cardiovascular health, and immune responses.
Mechanism of Action
The mechanism of action of adenosine triphosphate uridine monophosphate involves its role as an energy carrier and a precursor for nucleic acid synthesis. Adenosine triphosphate provides the energy required for various cellular processes, while uridine monophosphate is involved in the synthesis of RNA. The compound interacts with various enzymes and molecular targets, including kinases and polymerases, to exert its effects .
Comparison with Similar Compounds
Structural and Functional Differences
| Feature | ATP (Adenosine Triphosphate) | UMP (Uridine Monophosphate) | Similar Compounds (e.g., GTP, CTP) |
|---|---|---|---|
| Chemical Class | Purine nucleotide | Pyrimidine nucleotide | GTP (purine), CTP (pyrimidine) |
| Phosphate Groups | 3 | 1 | 3 (GTP, CTP), 1 (GMP, CMP) |
| Primary Role | Energy transfer, coenzyme | RNA synthesis, taste modulation | GTP (signaling), CTP (lipid synthesis) |
| Metabolic Pathway | Oxidative phosphorylation, glycolysis | De novo synthesis, salvage pathways | Similar salvage/de novo pathways |
Metabolic and Cellular Roles
- ATP :
- UMP :
- GTP/CTP :
Enzymatic Pathways and Salvage Mechanisms
- ATP Regeneration: Kinases like ADK (adenosine kinase) phosphorylate AMP/ADP to ATP . Requires high-energy substrates like phosphoenolpyruvate .
- UMP Synthesis :
Quantitative Dynamics in Cells
- ATP/ADP/AMP Ratios :
- UMP/UTP/UDP Ratios :
Key Research Findings
Postmortem Muscle Metabolism :
- ATP levels decline rapidly in postmortem muscle, while UMP remains undetectable, highlighting differential stability in nucleotides .
Taste Modulation :
Enzyme-Specific Interactions :
- ATP is a substrate for kinases like ADK, whereas UMP is processed by UCK1/2, reflecting substrate specificity in nucleotide metabolism .
Disease Implications :
- Mutations in salvage pathway enzymes (e.g., UCK2) disrupt pyrimidine homeostasis, leading to metabolic disorders .
Biological Activity
Adenosine triphosphate uridine monophosphate (ATP-UMP) is a compound that plays a significant role in various biological processes, particularly in cellular metabolism and signaling pathways. This article delves into its biological activity, highlighting key research findings, case studies, and data tables that illustrate its effects.
Overview of ATP-UMP
ATP-UMP is formed through the phosphorylation of uridine monophosphate (UMP) using adenosine triphosphate (ATP) as a phosphate donor. This reaction is catalyzed by specific enzymes and is crucial for nucleic acid synthesis and energy metabolism. The biological significance of ATP-UMP lies in its involvement in cellular energy transfer and metabolic regulation.
Biological Functions
1. Nucleotide Synthesis
ATP-UMP is integral to the synthesis of nucleotides, which are the building blocks of RNA and DNA. UMP can be converted into uridine diphosphate (UDP) and subsequently into uridine triphosphate (UTP), crucial for nucleotide metabolism. This pathway is essential for cellular replication and repair processes.
2. Energy Metabolism
As a product of ATP hydrolysis, ATP-UMP participates in energy metabolism. The availability of UMP can influence ATP levels within cells, thus affecting overall energy homeostasis. Studies indicate that uridine supplementation can enhance ATP levels in various tissues, including the brain and heart, especially under conditions of ischemia or metabolic stress .
Case Studies
Case Study 1: Cardioprotective Effects
A study demonstrated that uridine administration significantly reduced myocardial injury in rat models subjected to acute ischemia. The treatment led to an increase in UMP and UDP levels in myocardial tissues, suggesting a protective mechanism against oxidative stress and energy depletion during ischemic events .
Case Study 2: Metabolic Regulation in Cancer
Research has shown that pancreatic cancer cells utilize uridine-derived ribose as a metabolic fuel when glucose is restricted. The expression of uridine phosphorylase (UPP1), which catalyzes the conversion of uridine to ribose-1-phosphate, correlates with the metabolic activity of pancreatic ductal adenocarcinoma (PDA) cells . This indicates that ATP-UMP may play a role in supporting tumor growth under nutrient-limited conditions.
Table 1: Physiological Roles of Genes Related to UMP Metabolism
| Gene Name | Physiological Role |
|---|---|
| SLC29A1 | Uridine transport |
| UPP | Uridine degradation |
| DHODH | De novo synthesis of uridine |
| FASN | Fatty acid synthesis |
| G6PC | Glucose metabolism |
| GSK3B | Glycogen synthesis |
This table summarizes key genes involved in the metabolism of UMP and their physiological roles, highlighting the interconnectedness of nucleotide metabolism with broader metabolic pathways.
1. O-GlcNAcylation
Uridine influences protein function through O-GlcNAc modification, a post-translational modification that alters protein activity and stability. Increased levels of UDP-GlcNAc, derived from UMP, enhance O-GlcNAcylation, impacting various signaling pathways critical for cellular responses to stress .
2. Anti-inflammatory Effects
Studies suggest that uridine can reduce inflammation by inhibiting specific signaling pathways such as MAPK and NF-kB. This property may be beneficial in managing chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. How can ATP and UMP be quantitatively analyzed in cellular or tissue samples?
- Methodological Answer : ATP and UMP concentrations can be measured using liquid chromatography-mass spectrometry (LC-MS/MS) or capillary electrophoresis-time-of-flight mass spectrometry (CE-TOFMS). For example, CE-TOFMS enables simultaneous quantification of nucleotides like ATP, UMP, and their derivatives in tissue homogenates, as demonstrated in metabolomic studies of esophageal cancer . Calibration curves with internal standards (e.g., stable isotope-labeled nucleotides) are critical for accuracy.
Q. What experimental approaches are used to study ATP-driven enzymatic synthesis of UMP?
- Methodological Answer : UMP synthesis can be investigated using uridine kinase, which catalyzes the phosphorylation of uridine to UMP in the presence of ATP. Experimental setups typically include purified enzymes, ATP as a phosphate donor, and monitoring reaction kinetics via HPLC or spectrophotometric assays (e.g., ADP production coupled to NADH oxidation) . Buffer conditions (pH, Mg²⁺ concentration) must be optimized to mimic physiological environments.
Q. How do ATP and UMP contribute to RNA biosynthesis?
- Methodological Answer : ATP and UMP serve as precursors for RNA synthesis. ATP is incorporated directly into RNA as a triphosphate, while UMP is derived from uridine phosphorylation. Radiolabeled tracers (e.g., ³²P-ATP or ¹⁴C-uridine) can track their incorporation into RNA in cell cultures, followed by autoradiography or scintillation counting .
Advanced Research Questions
Q. How can researchers resolve contradictions in ATP’s dual role in oxidative stress (pro-oxidant vs. antioxidant)?
- Methodological Answer : Conflicting results may arise from tissue-specific responses or assay limitations. For example, ATP’s pro-oxidant effects (e.g., lipid peroxidation via TBARS assay ) versus its role in antioxidant synthesis (e.g., glutathione regeneration) require parallel measurement of reactive oxygen species (ROS), superoxide dismutase (SOD), and catalase activities in the same model system . Context-specific factors like ATP concentration and exposure duration should be standardized.
Q. What strategies are used to study the spatial distribution of ATP and UMP in tissues?
- Methodological Answer : Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) imaging allows spatial mapping of ATP, UMP, and related metabolites in tissue sections. For instance, MALDI-MS combined with LC-MS has been applied to visualize metabolic dynamics in rat stroke models, revealing ATP depletion and UMP accumulation in ischemic regions . Cryo-sectioning and matrix selection (e.g., α-cyano-4-hydroxycinnamic acid) are critical for preserving metabolite integrity.
Q. How do ATP and UMP interplay in purinergic signaling pathways, particularly in immune regulation?
- Methodological Answer : ATP is hydrolyzed extracellularly by ectonucleotidases (e.g., CD39/NTPDase1) to ADP, AMP, and adenosine, while UMP metabolism intersects with uridine-mediated signaling. In cancer models, CD73 converts AMP to adenosine, suppressing immune responses. Dual inhibition of CD39 and CD73, coupled with ATP/UTP level monitoring via luciferase assays or HPLC, can dissect their roles in tumor microenvironments .
Q. What are the challenges in modeling ATP-UMP dynamics in coupled metabolic reactions?
- Methodological Answer : Kinetic modeling requires precise measurement of enzyme activities (e.g., nucleoside diphosphate kinases) and substrate concentrations. Isotopic labeling (e.g., ¹³C-glucose) can trace ATP-UMP flux in pathways like glycogen synthesis, where UTP is regenerated from UMP via ATP-dependent kinases . Computational tools like COPASI or SBML integrate time-course data to predict network behavior.
Data Analysis and Interpretation
Q. How can metabolomic data on ATP/UMP ratios be normalized across studies?
- Methodological Answer : Normalization to internal controls (e.g., protein content, total nucleotide pool) or housekeeping metabolites (e.g., NAD+/NADH) reduces variability. In cancer studies, ATP/UMP ratios are often correlated with clinical parameters (e.g., tumor stage) using multivariate analysis (PCA or PLS-DA) to identify biomarker potential .
Q. What statistical methods address variability in nucleotide quantification across biological replicates?
- Methodological Answer : Non-parametric tests (e.g., Mann-Whitney U) are suitable for small sample sizes with non-normal distributions. For longitudinal studies, mixed-effects models account for intra-subject variability. Outlier detection (e.g., Grubbs’ test) ensures data robustness, especially in low-abundance metabolites like UMP .
Technical Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
